

# Cross-reactivity profiling of 5-Chloro-triazolo[4,3-a]pyridine

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## Compound of Interest

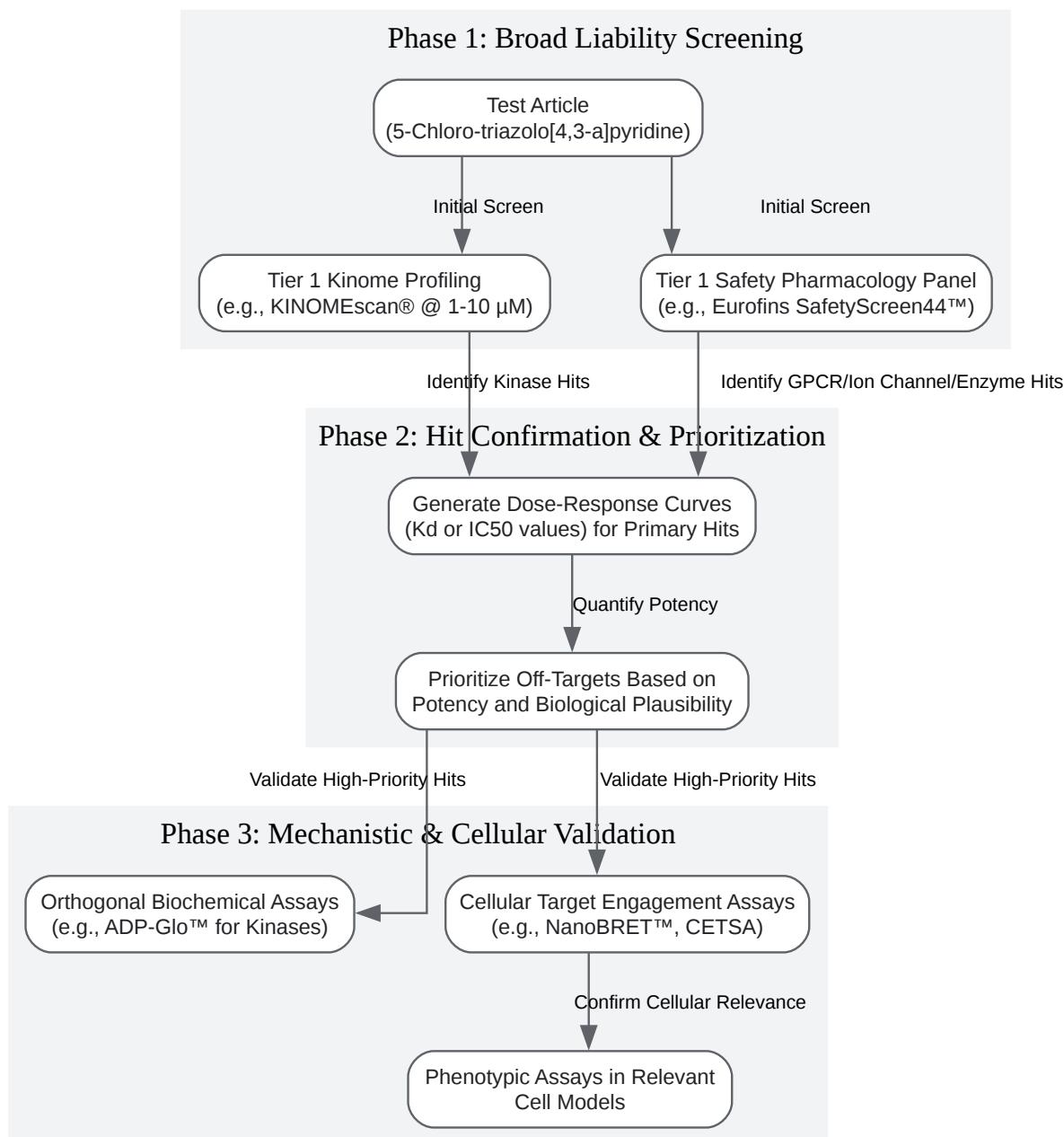
Compound Name: 5-Chloro-[1,2,4]triazolo[4,3-a]pyridine

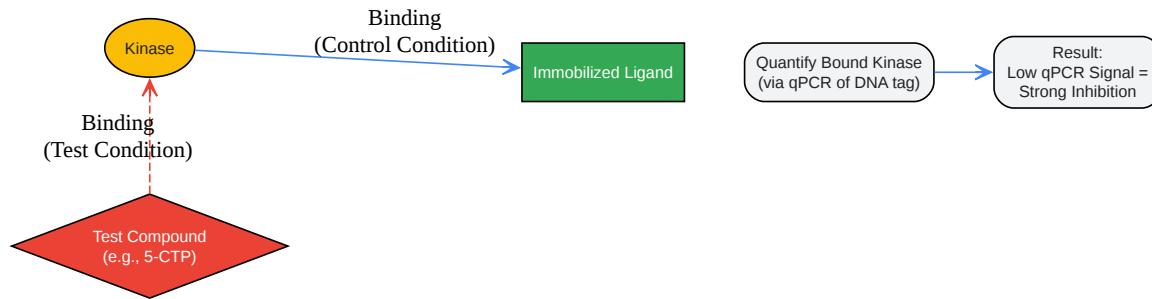
Cat. No.: B1580707

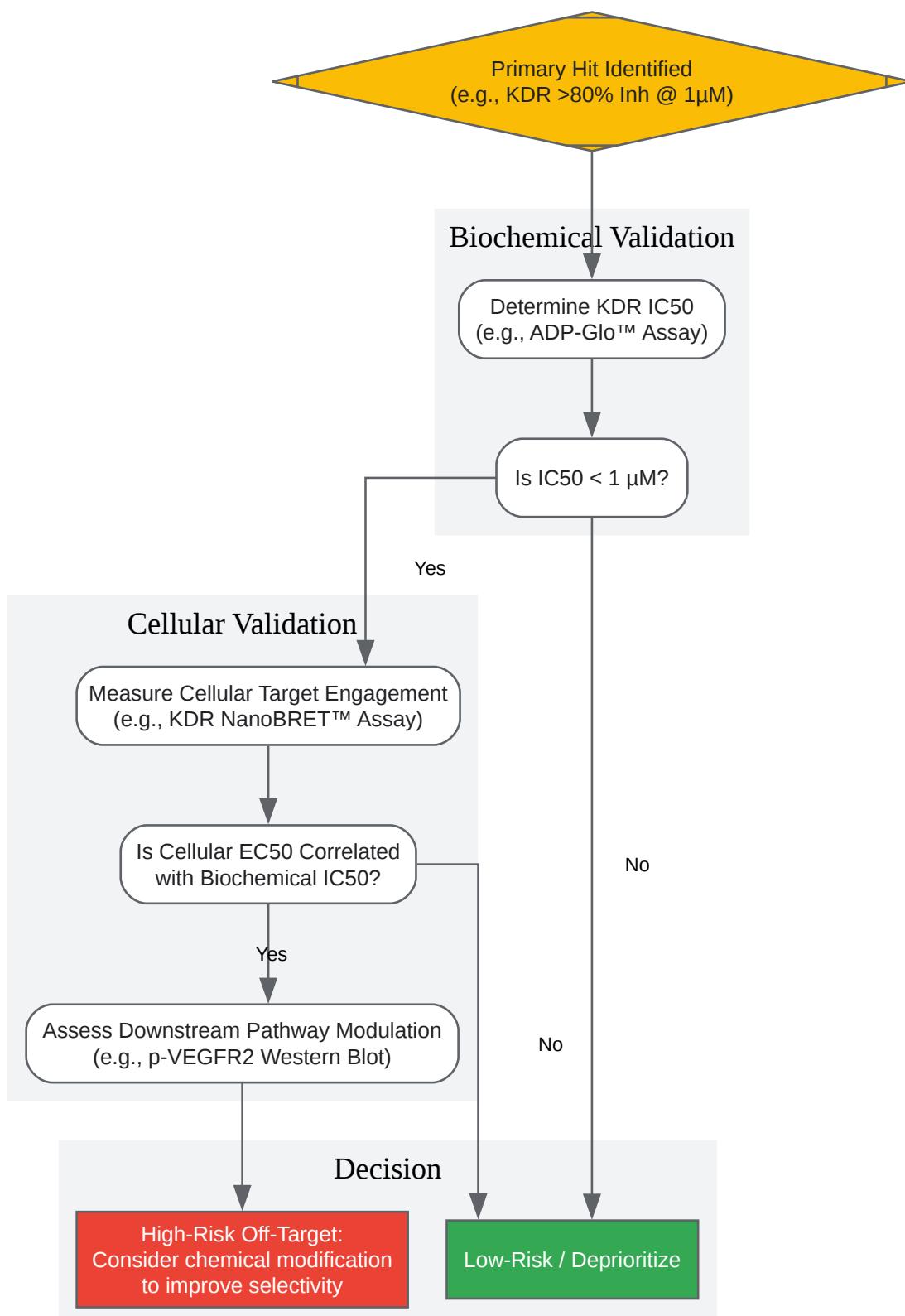
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## The Foundational Principle: A Tiered and Orthogonal Strategy

A robust profiling strategy is not a single experiment but a logical cascade. Early-stage, broad in vitro safety pharmacology profiling is critical for identifying potential off-target effects and mitigating risks that could lead to costly late-stage drug development failures.<sup>[5][6][7][8]</sup> Our approach begins with wide-net screening and uses orthogonal methods for hit confirmation to build confidence in the results.





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